1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one
Overview
Description
The compound “1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one” has a CAS Number of 477850-53-6 . It has a molecular formula of C11H11ClN2O2S and a molecular weight of 270.74 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)17-7-11(16)14-6-5-10(15)13-14/h1-4H,5-7H2,(H,13,15) .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Highly Functionalized Pyrans and 1,2,4-Oxadiazoles : Kumar et al. (2013) discuss a three-component reaction involving 1-[(4-chlorophenyl)sulfanyl]acetone, leading to the synthesis of highly functionalized 4H-pyrans and subsequent 1,2,4-oxadiazoles (Kumar et al., 2013).
- Generation of Thieno[3,4‐c]Pyrazoles and Pyrazole Analogues : Baraldi et al. (1998) reported on the reaction of alkyl or aryl hydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene, yielding thieno[3,4c]pyrazoles and their conversion into pyrazole analogues (Baraldi et al., 1998).
- Synthesis of 1,3,4-Oxadiazol-2-yl Sulfanyl Derivatives : Nayak et al. (2013) synthesized compounds like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, indicating potential applications in chemical synthesis (Nayak et al., 2013).
Chemical Properties and Structural Analysis
- Analysis of Pyrazole Derivatives : Guo (2008) carried out a study on 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, providing insights into its IR spectra, crystal structure, and DFT studies, crucial for understanding the chemical properties of such compounds (Guo, 2008).
Potential Applications in Pharmacology
- Computational and Pharmacological Evaluation of Pyrazole Derivatives : Faheem (2018) focused on computational and pharmacological potential of various pyrazole derivatives, assessing toxicity, tumour inhibition, and anti-inflammatory actions, indicating potential medical applications (Faheem, 2018).
Advanced Material Synthesis
- [5C + 1S] Annulation in Functionalized 2,3-Dihydrothiopyran-4-Ones Synthesis : Bi et al. (2005) developed a synthetic route for highly substituted 2,3-dihydrothiopyran-4-ones, a process that could be used in the synthesis of advanced materials (Bi et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]pyrazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)17-7-11(16)14-6-5-10(15)13-14/h1-4H,5-7H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQVZRPJVIKVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225621 | |
Record name | 1-[2-[(4-Chlorophenyl)thio]acetyl]-3-pyrazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477850-53-6 | |
Record name | 1-[2-[(4-Chlorophenyl)thio]acetyl]-3-pyrazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477850-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(4-Chlorophenyl)thio]acetyl]-3-pyrazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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